molecular formula C17H16FNO4 B4041029 methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate

methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate

Cat. No.: B4041029
M. Wt: 317.31 g/mol
InChI Key: ISPOKIPBKDADQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10633615 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

Hyperbranched Aromatic Polyamide Synthesis : Research by Yang, Jikei, and Kakimoto (1999) demonstrated the utility of similar compounds in synthesizing hyperbranched aromatic polyamides, revealing their solubility in various organic solvents and molecular weight characteristics. This study emphasizes the compound's role in producing materials with specific structural and physical properties (Yang, Jikei, & Kakimoto, 1999).

Biological Applications

Anaerobic Transformation Studies : The work by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using fluorinated analogues to understand the mechanism. This research provides insights into environmental biodegradation processes and the role of fluorinated compounds in tracing metabolic pathways (Genthner, Townsend, & Chapman, 1989).

Photopolymerization Initiators : Guillaneuf et al. (2010) introduced a compound similar in function for use in photopolymerization, highlighting its potential in materials science for developing new polymers through light-induced processes. This application underscores the compound's relevance in advanced manufacturing technologies (Guillaneuf et al., 2010).

Chemical Synthesis

Complex Formation : Basu, Masharing, and Das (2012) described the synthesis of diorganotin(IV) complexes with polyaromatic azo-azomethine ligands, illustrating the compound's utility in forming complex structures with potential applications in catalysis and material science (Basu, Masharing, & Das, 2012).

Advanced Materials

Tubulin Polymerization Inhibition : Minegishi et al. (2015) found that certain indenopyrazoles, related in structure, showed promise as tubulin polymerization inhibitors, indicating potential applications in cancer research and treatment. This study highlights the broader implications of similar compounds in medicinal chemistry and drug development (Minegishi et al., 2015).

Properties

IUPAC Name

methyl 4-[2-(4-fluorophenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-11(23-15-9-5-13(18)6-10-15)16(20)19-14-7-3-12(4-8-14)17(21)22-2/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPOKIPBKDADQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.